ethyl 5-(furan-2-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851948-74-8
Cat. No.: VC5243560
Molecular Formula: C21H17N3O5S
Molecular Weight: 423.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851948-74-8 |
|---|---|
| Molecular Formula | C21H17N3O5S |
| Molecular Weight | 423.44 |
| IUPAC Name | ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C21H17N3O5S/c1-3-28-21(27)17-14-11-30-19(22-18(25)15-5-4-10-29-15)16(14)20(26)24(23-17)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3,(H,22,25) |
| Standard InChI Key | TYPQOBIAXLQETG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)C |
Introduction
Ethyl 5-(furan-2-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This class of compounds is recognized for its diverse pharmacological activities, including potential applications in treating various diseases. The compound features a unique thieno[3,4-d]pyridazine core structure, with an ethyl ester at the carboxylate position, a 4-methylphenyl group at the 3-position, and a furan-2-amido group at the 5-position.
Synthesis and Chemical Reactions
The synthesis of ethyl 5-(furan-2-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, often requiring careful control of reaction conditions such as pH, temperature, and solvent choice. Common reagents include bases and catalysts that facilitate the desired transformations. The compound can undergo various chemical reactions, including hydrolysis and further derivatization to enhance biological activity.
Research Findings and Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|---|
| Ethyl 5-(furan-2-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate | C21H17N3O5S (approx.) | 420-450 (approx.) | Moderate in organic solvents | Stable under standard conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume